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Compound of Interest

2-Amino-4-methylithiophene-3-
Compound Name:
carbonitrile

Cat. No.: B188914

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound of significant interest
in medicinal chemistry and materials science. Its structure, featuring an amino group, a nitrile
group, and a methyl group on a thiophene core, provides a versatile scaffold for the synthesis
of various biologically active molecules and functional materials. A comprehensive
understanding of its spectral characteristics is paramount for its identification, characterization,
and the development of novel derivatives.

This technical guide provides a detailed overview of the expected spectral data for 2-Amino-4-
methylthiophene-3-carbonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS). While experimental data for this specific molecule is not readily
available in public databases, this guide will utilize data from closely related analogs and
fundamental spectroscopic principles to provide a thorough analysis.

Molecular Structure and Properties

The foundational information for interpreting the spectral data of 2-Amino-4-methylthiophene-
3-carbonitrile is its molecular structure and properties.
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Property Value

Molecular Formula CeHeN2S[1]

Molecular Weight 138.19 g/mol [1]

IUPAC Name 2-amino-4-methylthiophene-3-carbonitrile[1]
CAS Number 4623-55-6[1]

Below is a diagram illustrating the molecular structure of 2-Amino-4-methylthiophene-3-
carbonitrile, highlighting the key functional groups that give rise to its characteristic spectral

signals.
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Molecular Structure of 2-Amino-4-methylthiophene-3-carbonitrile
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Molecular structure with key functional groups.

Experimental Protocols

The acquisition of high-quality spectral data is contingent on the use of appropriate
experimental methodologies. Below are detailed protocols for the key spectroscopic

techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is
recommended for optimal resolution.

Sample Preparation:

e Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., CDCls or DMSO-ds).

o Ensure the sample is fully dissolved to avoid signal broadening.

» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30'") is typically used.
e Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.

o Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample
concentration.

o Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

o Reference: The residual solvent peak is used for calibration (e.g., CHCIs at 7.26 ppm or
DMSO at 2.50 ppm).

13C NMR Acquisition:

e Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a
spectrum with single lines for each unique carbon.

o Spectral Width: Set to approximately 200-220 ppm.

* Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to
the lower natural abundance of 13C.
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o Relaxation Delay: A 2-second delay is generally adequate.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology: Thin Solid Film

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like
dichloromethane or acetone.

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~1 is generally sufficient.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

A background spectrum of the clean salt plate should be acquired and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology: Electron Impact (El) Mass Spectrometry

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples.

o The sample is vaporized by heating in the ion source.
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e The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Data Acquisition:

e Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected
molecular weight (e.g., 200).

e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectral Data and Interpretation

As experimental data for 2-Amino-4-methylthiophene-3-carbonitrile is not readily available,
the following sections present expected values based on the analysis of structurally similar
compounds and established spectroscopic principles.

'H NMR Spectral Data (Expected)

The *H NMR spectrum is expected to show three distinct signals corresponding to the amino
protons, the thiophene ring proton, and the methyl protons. The chemical shifts are influenced
by the electronic effects of the substituents.

Expected
Signal Chemical Shift  Multiplicity Integration Assignment
(3, ppm)
1 ~5.0-6.0 Broad Singlet 2H -NH:z
2 ~6.5-7.0 Singlet 1H Thiophene C5-H
3 ~22-25 Singlet 3H -CHs

e The amino protons are expected to appear as a broad singlet due to quadrupole broadening
and potential hydrogen exchange. Their chemical shift can vary with solvent and
concentration. For a similar compound, 2-amino-4-(4-methoxyphenyl)thiophene-3-
carbonitrile, the amino protons appear at 0 = 4.85 ppm.[2]
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e The thiophene proton at the C5 position is expected to be a singlet as it has no adjacent
protons to couple with. Its chemical shift will be in the aromatic region, influenced by the
electron-donating amino group and the sulfur heteroatom.

o The methyl protons will appear as a sharp singlet in the upfield region, characteristic of an
alkyl group attached to an aromatic ring.

13C NMR Spectral Data (Expected)

The 13C NMR spectrum is expected to show six distinct signals, one for each unique carbon
atom in the molecule.

| Signal | Expected Chemical Shift (6, ppm) | Assignment | | :--- | :=-- | :=-- | :=-- | | 1 | ~ 160 - 165
| C2 (attached to -NH2) | | 2| ~ 85 - 95 | C3 (attached to -CN) | | 3 | ~ 145 - 155 | C4 (attached
to-CHs) | |4|~115-125|C5||5]|~115-120|-C=N||6|~15-20]|-CHs |

e The carbons of the thiophene ring will have chemical shifts determined by the substituents.
C2, attached to the electron-donating amino group, will be significantly shielded. C4,
attached to the methyl group, will also be influenced.

e The nitrile carbon (-C=N) typically appears in the 115-125 ppm range.

e The methyl carbon will be found in the upfield aliphatic region.

IR Spectral Data (Expected)

The IR spectrum will show characteristic absorption bands for the amino, nitrile, and methyl
functional groups, as well as vibrations from the thiophene ring.
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium-Strong, Doublet and symmetric) of the amino
group
) C-H stretching of the
3100 - 3000 Medium _ _
thiophene ring
] C-H stretching of the methyl
2950 - 2850 Medium
group
C=N stretching of the nitrile
~ 2220 Strong, Sharp
group
N-H bending (scissoring) of the
~ 1640 Strong ]
amino group
) C=C stretching of the
~ 1550 Medium ] ]
thiophene ring
) C-H bending of the methyl
~ 1450 Medium

group

» The N-H stretching of the primary amine will characteristically appear as a doublet.
e Astrong, sharp peak around 2220 cm~* is a definitive indicator of the nitrile group.

¢ The fingerprint region (below 1500 cm~1) will contain complex vibrations characteristic of the
thiophene ring structure.

Mass Spectrometry Data (Expected)

The electron impact mass spectrum will provide the molecular weight and information about the
fragmentation pathways.
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miz Possible Fragment
138 [M]* (Molecular lon)
123 [M - CHs]*

111 [M - HCNJ*

96 [M - CHs - HCN]*

e The molecular ion peak ([M]*) is expected at m/z 138, corresponding to the molecular weight

of the compound.[1]

o Common fragmentation pathways would involve the loss of a methyl radical (-CHs) to give a
peak at m/z 123, or the loss of hydrogen cyanide (-HCN) from the nitrile group and the ring
to give a peak at m/z 111.

Logical Workflow for Spectral Analysis

The process of identifying and characterizing a compound like 2-Amino-4-methylthiophene-3-

carbonitrile using spectroscopy follows a logical workflow.
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Spectral Analysis Workflow

Sample Preparation
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Correlate all Spectral Data

Acquire IR Spectrum

Acquire Mass Spectrum

Conclusion
\

Confirm Molecular Structure
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Workflow for spectroscopic identification.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral
characteristics of 2-Amino-4-methylthiophene-3-carbonitrile. By understanding the expected
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NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns,
researchers can confidently identify and characterize this important heterocyclic compound.
The detailed experimental protocols and logical workflow presented here serve as a valuable
resource for scientists and professionals in the fields of chemistry and drug development,
facilitating the efficient and accurate analysis of this and related molecules. While the
presented spectral data is based on closely related analogs, it provides a robust framework for
the interpretation of experimentally obtained spectra for the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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